N-(4-bromophenyl)-4-ethylbenzamide
CAS No.:
Cat. No.: VC15715128
Molecular Formula: C15H14BrNO
Molecular Weight: 304.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14BrNO |
|---|---|
| Molecular Weight | 304.18 g/mol |
| IUPAC Name | N-(4-bromophenyl)-4-ethylbenzamide |
| Standard InChI | InChI=1S/C15H14BrNO/c1-2-11-3-5-12(6-4-11)15(18)17-14-9-7-13(16)8-10-14/h3-10H,2H2,1H3,(H,17,18) |
| Standard InChI Key | AIQFMLWABGCAHE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Bonding
N-(4-Bromophenyl)-4-ethylbenzamide consists of a benzamide core () modified with two functional groups:
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A 4-bromophenyl group () attached to the amide nitrogen.
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A para-ethyl group () on the benzene ring of the benzoyl moiety.
The IUPAC name, , reflects these substituents’ positions. The compound’s planar structure facilitates π-π stacking interactions, while the bromine atom introduces steric and electronic effects that influence reactivity .
Table 1: Key Identifiers of N-(4-Bromophenyl)-4-ethylbenzamide
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 304.18 g/mol | |
| CAS Registry Number | 300670-74-0 | |
| InChIKey | AIQFMLWABGCAHE-UHFFFAOYSA-N | |
| SMILES | CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br |
Synthesis and Manufacturing
Laboratory Synthesis
The compound is typically synthesized via amide coupling between 4-ethylbenzoic acid and 4-bromoaniline. A widely cited method involves:
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Activation of the carboxylic acid: 4-Ethylbenzoic acid is treated with a coupling agent such as TBTU () in .
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Nucleophilic attack: 4-Bromoaniline reacts with the activated intermediate in the presence of triethylamine (), which neutralizes byproducts.
The reaction proceeds under mild conditions (room temperature, 12–24 hours) with yields exceeding 70% after purification by column chromatography.
Physicochemical Properties
Thermal and Chromatographic Data
N-(4-Bromophenyl)-4-ethylbenzamide exhibits a retention index () of 2509 on a non-polar capillary column (5% phenyl methyl siloxane, 30 m length) using a temperature program from 50°C to 290°C . This high retention index suggests significant hydrophobic interactions with the stationary phase, consistent with its aromatic and alkyl substituents .
Table 2: Chromatographic Conditions from NIST Data
| Parameter | Value |
|---|---|
| Column Type | Capillary (5% phenyl methyl siloxane) |
| Column Length | 30 m |
| Temperature Program | 50°C → 120°C at 5°C/min; 120°C → 290°C at 12°C/min |
| Retention Index () | 2509 |
Spectroscopic Characteristics
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Mass Spectrometry: The molecular ion peak () appears at 304.18, with fragmentation patterns dominated by the loss of the bromophenyl group () .
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NMR Spectroscopy: NMR signals include a triplet for the ethyl group’s methylene protons (~1.2 ppm) and a singlet for the amide proton (~10.1 ppm).
Reactivity and Chemical Behavior
Substitution Reactions
The bromine atom at the para position of the phenyl ring is susceptible to nucleophilic aromatic substitution (NAS). For example, reaction with sodium methoxide in methanol replaces bromine with a methoxy group, yielding .
Stability Under Various Conditions
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Thermal Stability: Decomposes above 290°C, as indicated by its gas chromatography profile .
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Hydrolytic Stability: The amide bond resists hydrolysis under neutral conditions but cleaves in strongly acidic or basic media.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura).
Material Science Applications
As a rigid aromatic molecule, it has been explored in liquid crystal formulations and organic semiconductors, though data remain preliminary.
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